molecular formula C11H22O4 B12703165 [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate

Cat. No.: B12703165
M. Wt: 218.29 g/mol
InChI Key: JIPOXCIXDYWGCK-SNVBAGLBSA-N
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Description

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate is an organic compound characterized by its unique structure, which includes a hydroxyl group and a hydroxymethyl group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate typically involves the esterification of [(3R)-5-hydroxy-3-(hydroxymethyl)pentanol] with pentanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active alcohol and acid components, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can be compared with similar compounds such as:

    [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] acetate: This compound has an acetate group instead of a pentanoate group, leading to different reactivity and applications.

    [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] butanoate: The butanoate ester has a shorter carbon chain, which can affect its physical and chemical properties.

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-11(14)15-8-6-10(9-13)5-7-12/h10,12-13H,2-9H2,1H3/t10-/m1/s1

InChI Key

JIPOXCIXDYWGCK-SNVBAGLBSA-N

Isomeric SMILES

CCCCC(=O)OCC[C@@H](CCO)CO

Canonical SMILES

CCCCC(=O)OCCC(CCO)CO

Origin of Product

United States

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